1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Overview
Description
1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process can be carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine involves its interaction with molecular targets in biological systems. The sulfonyl and fluorophenyl groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the sulfonyl and fluorophenyl groups, which may result in different biological activities and chemical reactivity.
1-(3-Chloro-4-methoxyphenyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-24-17-7-6-13(12-14(17)18)25(22,23)21-10-8-20(9-11-21)16-5-3-2-4-15(16)19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGTBMMXPKHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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